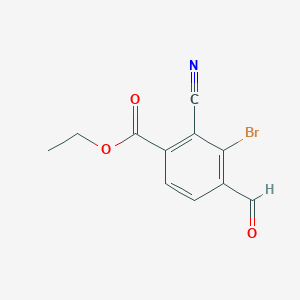

Ethyl 3-bromo-2-cyano-4-formylbenzoate

Description

Ethyl 3-bromo-2-cyano-4-formylbenzoate is a multifunctional aromatic ester characterized by a bromo substituent at position 3, a cyano group at position 2, and a formyl group at position 4 on the benzene ring, with an ethyl ester moiety at the carboxyl position.

Properties

IUPAC Name |

ethyl 3-bromo-2-cyano-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-2-16-11(15)8-4-3-7(6-14)10(12)9(8)5-13/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRBOISCGZIVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)C=O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 3-bromo-2-cyano-4-formylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 2-cyano-4-formylbenzoate using bromine in the presence of a suitable solvent . The reaction conditions typically include maintaining a controlled temperature and using a catalyst to facilitate the reaction. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 3-bromo-2-cyano-4-formylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-cyano-4-formylbenzoate involves its interaction with molecular targets such as enzymes and receptors . The compound can act as an inhibitor or modulator of specific biological pathways, affecting the activity of target proteins and enzymes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

The following analysis compares Ethyl 3-bromo-2-cyano-4-formylbenzoate with structurally or functionally related compounds, focusing on substituent effects, bioactivity, and physicochemical properties.

Functional Group Analysis

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups: Unlike eugenol or curcumin, which feature hydroxyl or methoxy groups, this compound’s bromo, cyano, and formyl substituents enhance electrophilicity, making it more reactive in nucleophilic aromatic substitution or cross-coupling reactions .

- Bioactivity: The compound’s cyano and bromo groups are associated with enhanced antifungal activity in synthetic analogs, though direct evidence is lacking.

Physicochemical Properties

- Solubility: The polar cyano and formyl groups may improve solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar ethyl esters like ethyl palmitate. However, bromine’s hydrophobicity could limit aqueous solubility .

- Thermal Stability: Brominated aromatics generally exhibit higher thermal stability than hydroxylated analogs (e.g., eugenol), which degrade at lower temperatures .

Structural Characterization

Crystallographic analysis using programs like SHELX () is critical for resolving the spatial arrangement of substituents in such complex molecules. SHELX’s robustness in small-molecule refinement (e.g., handling bromine’s high electron density) makes it suitable for elucidating the target compound’s structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-bromo-2-cyano-4-formylbenzoate, and how can intermediates be optimized?

- Methodology : A stepwise approach involves bromination of a methyl-substituted benzoate precursor (e.g., ethyl 4-methyl-2-ethoxybenzoate) using N-bromosuccinimide (NBS) under controlled temperatures (40–60°C), followed by cyanation with sodium cyanide . The formyl group can be introduced via selective oxidation or Vilsmeier-Haack formylation. Solvent choice (e.g., ethyl alcohol) impacts yield and purity due to its miscibility and low residue . Intermediate characterization with -NMR and IR ensures correct functional group placement before proceeding.

Q. How should researchers purify and characterize this compound?

- Methodology : Recrystallization in ethyl alcohol is effective for purification due to its polarity and evaporation efficiency . Characterization requires multi-spectral analysis:

- NMR : -NMR identifies carbon environments (e.g., cyano at ~110 ppm, formyl at ~190 ppm).

- IR : Confirm cyano (C≡N stretch ~2200 cm) and formyl (C=O stretch ~1700 cm) groups.

- Mass Spectrometry : High-resolution MS verifies molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during bromination or cyanation steps?

- Methodology : Regioselectivity in bromination can be influenced by steric and electronic factors. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing electron density maps . For cyanation, kinetic vs. thermodynamic control experiments (varying temperature/reactant ratios) can resolve competing pathways. X-ray crystallography (using SHELXL ) validates positional accuracy of substituents in crystalline intermediates.

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The bromo group is ideal for palladium-catalyzed couplings. Optimize conditions using:

- Catalyst : Pd(PPh) or PdCl(dppf) at 80–100°C.

- Solvent : Toluene or DMF for solubility and stability.

- Base : KCO or CsCO to deprotonate intermediates. Monitor reaction progress via TLC and isolate products via column chromatography .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

- Methodology : Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. solid state). Combine:

- VT-NMR : Variable-temperature NMR to detect conformational changes.

- X-ray refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals .

- Complementary techniques : Compare IR and Raman spectra to confirm functional group orientations.

Q. What are the challenges in analyzing the compound’s electronic properties for material science applications?

- Methodology : The electron-withdrawing cyano and formyl groups create a polarized aromatic system. Techniques include:

- Cyclic Voltammetry : Measure redox potentials to assess electron-deficient behavior.

- UV-Vis Spectroscopy : Analyze transitions for conjugation effects.

- Theoretical modeling : HOMO-LUMO gaps calculated via Gaussian or ORCA software guide applications in optoelectronics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.